Triazinetriethanol

Description

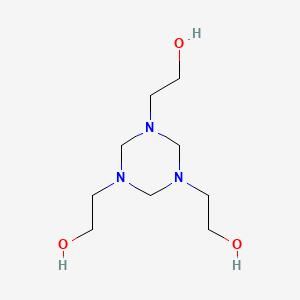

Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h13-15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHGPYXAVBJSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1CCO)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O3 | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025394 | |

| Record name | Triazinetriethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine is a viscous yellow liquid. (NTP, 1992), Liquid, Viscous yellow liquid; [CAMEO] Formulated as liquid concentrates; [Reference #2] | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Grotan BK | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 200 °F | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Grotan BK | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4719-04-4 | |

| Record name | HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4719-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazinetriethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grotan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triazinetriethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(N-HYDROXYETHYL) HEXAHYDROTRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2JEB22IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triazinetriethanol from Formaldehyde and Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N',N''-tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, commonly known as triazinetriethanol. This compound is of significant interest due to its applications as a biocide, a crosslinking agent in polymer chemistry, and as a scavenger for hydrogen sulfide in the oil and gas industry.[1][2] This document details the core chemical principles, experimental protocols, and quantitative data associated with its synthesis from formaldehyde and ethanolamine.

Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a condensation reaction between an aldehyde (formaldehyde) and a primary amine (ethanolamine).[3] The reaction proceeds through the formation of an unstable imine intermediate, which rapidly cyclizes to form the stable hexahydro-s-triazine ring structure.[3][4] The overall reaction is exothermic.[4]

The generally accepted reaction mechanism involves the nucleophilic attack of the amine group of ethanolamine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a formaldimine intermediate. Three of these imine molecules then undergo cyclotrimerization to yield the final this compound product.

Quantitative Data Summary

The efficiency of this compound synthesis is influenced by several factors, including the molar ratio of reactants, temperature, and the source of formaldehyde. The following tables summarize key quantitative data derived from various sources.

| Table 1: Reactant Molar Ratios and Yields | |

| Ethanolamine : Formaldehyde Molar Ratio | Reported Yield |

| 1 : 1 | 86%[5] |

| 1 : 1 (using paraformaldehyde) | Not explicitly stated, but product was collected[6][7] |

| 1 : 2 | Leads to the formation of methylene bisoxazolidine[8] |

| 1 : 4 | Results in a mixture of products[8] |

| Table 2: Reaction Conditions | |

| Parameter | Condition |

| Temperature (during amine addition) | Below 50 °C[6][7] |

| Temperature (post-addition stirring) | 80 °C[6][7] |

| Reaction Time (post-addition stirring) | 1 hour[6][7] |

| Reaction Time (room temperature) | 48 hours[5] |

| Formaldehyde Source | Aqueous formaldehyde solution or solid paraformaldehyde[6] |

Detailed Experimental Protocols

The following protocols are synthesized from established laboratory procedures and patent literature to provide a detailed methodology for the synthesis of this compound.

Synthesis using Paraformaldehyde

This method utilizes paraformaldehyde as the formaldehyde source, which can offer better control over the reaction.

Materials:

-

Ethanolamine (MEA)

-

Paraformaldehyde (96% pure)

-

Methanol (optional, as a solvent)

-

Reaction flask equipped with a stirrer, condenser, and temperature control device

Procedure:

-

Charge the reaction flask with 1 mole equivalent of paraformaldehyde.

-

Slowly add 1 mole equivalent of monoethanolamine drop-wise to the flask containing the paraformaldehyde.

-

During the addition, maintain the temperature of the reaction mixture below 50 °C.[6][7]

-

After the complete addition of ethanolamine, stir the contents of the flask for 1 hour while maintaining the temperature at 80 °C.[6][7]

-

Upon completion, the product can be collected. It is typically a transparent, single-phase solution.[6]

Synthesis at Room Temperature

This method offers a lower-energy alternative, proceeding over a longer reaction time.

Materials:

-

Ethanolamine (0.1 mol, 6.1 g)

-

Paraformaldehyde (0.1 mol as formaldehyde, 3.0 g)

-

Methanol (20 mL)

-

Rotary evaporator

Procedure:

-

To a solution of 0.1 mol of ethanolamine, add 0.1 mol (as formaldehyde) of paraformaldehyde in 20 mL of methanol.[5]

-

Stir the mixture at room temperature for 48 hours.[5]

-

After the reaction is complete, remove the solvent using a rotary evaporator.[5]

-

The resulting residue can be further purified by distillation under reduced pressure to yield a light yellow viscous liquid.[5]

Visualizing the Process

To further elucidate the synthesis of this compound, the following diagrams illustrate the chemical pathway and a typical experimental workflow.

Caption: Reaction pathway for this compound synthesis.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from formaldehyde and ethanolamine is a well-established and efficient process. By carefully controlling the reaction conditions, particularly the molar ratio of the reactants and the temperature, high yields of the desired product can be achieved. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound. Further optimization of reaction parameters may be possible depending on the desired purity and scale of the synthesis.

References

- 1. Hexahydro-1,3,5-tris-(2-hydroxyethyl)triazine | Chemotechnique Diagnostics [chemotechnique.se]

- 2. CAS 4719-04-4: Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-tria… [cymitquimica.com]

- 3. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine | 4719-04-4 [chemicalbook.com]

- 6. US20130118996A1 - Hexahydrotriazines, synthesis and use - Google Patents [patents.google.com]

- 7. US20130118996A1 - Hexahydrotriazines, synthesis and use - Google Patents [patents.google.com]

- 8. "The study of the component composition of the reaction mixture contain" by Hurramov Lochinbek, Alimukhamedova Nozima et al. [cce.researchcommons.org]

An In-depth Technical Guide to the Chemical Properties of Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, a substituted triazine derivative, is a versatile compound with significant industrial applications, primarily as a biocide and hydrogen sulfide scavenger. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methodologies. The information is intended to support researchers, scientists, and professionals in drug development and other relevant fields in understanding the fundamental characteristics and applications of this compound.

Chemical Identity and Physical Properties

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is a cyclic organic compound characterized by a hexahydro-1,3,5-triazine ring substituted with three hydroxyethyl groups on the nitrogen atoms. It is also known by various synonyms, including 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and the trade name Grotan BK.[1][2]

Structure and Nomenclature

-

IUPAC Name: 2,2',2''-(1,3,5-Triazinane-1,3,5-triyl)triethanol[3]

-

CAS Number: 4719-04-4[2]

-

Molecular Formula: C₉H₂₁N₃O₃[2]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Physical State | Viscous liquid | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Odor | Ammonia-like | [3] |

| Density | 1.15 g/cm³ at 20 °C | [3] |

| Melting Point | -79 °C | [6] |

| Boiling Point | 110.1 °C | [6] |

| Flash Point | > 100 °C (> 200 °F) | [4][6] |

| Water Solubility | Soluble | [4][7] |

| Vapor Pressure | 0 hPa at 25 °C | [6] |

| log Kow | -2.0 at 24 °C | [6] |

Synthesis and Manufacturing

The synthesis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is typically achieved through the condensation reaction of monoethanolamine and formaldehyde.[8] This reaction is a classic example of the formation of a hexahydro-1,3,5-triazine ring from an amine and an aldehyde.

General Reaction Scheme

The overall reaction can be represented as follows:

3 CH₂O + 3 HOCH₂CH₂NH₂ → (HOCH₂CH₂NCH₂)₃ + 3 H₂O

Formaldehyde + Monoethanolamine → Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine + Water

Experimental Protocol: A Representative Synthesis

While specific industrial manufacturing processes are proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is a composite representation based on the established chemistry of triazine synthesis.

Materials:

-

Monoethanolamine

-

Formaldehyde (e.g., as a 37% aqueous solution, formalin)

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus (optional, for purification)

Procedure:

-

To a reaction vessel equipped with a stirrer and a cooling system, slowly add formaldehyde solution to monoethanolamine in a 1:1 molar ratio.

-

The reaction is exothermic, and the temperature should be maintained below a certain threshold (e.g., 50-60 °C) to control the reaction rate and prevent side reactions.

-

After the addition is complete, continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The resulting product is an aqueous solution of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine.

-

Purification can be achieved by vacuum distillation to remove water and any unreacted starting materials.

Characterization: The final product can be characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure.

Chemical Reactivity and Mechanism of Action

The chemical reactivity of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is central to its primary applications. Its key characteristic is its ability to act as a formaldehyde-releasing agent.

Formaldehyde Release Mechanism

In aqueous environments, particularly under acidic conditions or upon heating, the hexahydro-1,3,5-triazine ring is susceptible to hydrolysis. This process leads to the slow release of formaldehyde. It is this released formaldehyde that acts as the primary biocidal agent, effectively inhibiting the growth of a broad spectrum of microorganisms, including bacteria, yeasts, and fungi.[2][9]

The following diagram illustrates the logical relationship of the formaldehyde release.

Caption: Formaldehyde release mechanism from the triazine.

Reaction with Hydrogen Sulfide (H₂S)

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is widely used as a scavenger for hydrogen sulfide in the oil and gas industry. The reaction is complex and proceeds through a series of steps involving the nucleophilic attack of the sulfide species on the triazine ring. This leads to the formation of various sulfur-containing heterocyclic compounds.[10]

The reaction pathway generally involves the sequential replacement of the methylene bridges in the triazine ring with sulfur atoms, leading to the formation of thiadiazines and dithiazines.[10]

The following diagram illustrates the workflow of the H₂S scavenging reaction.

Caption: Reaction pathway of H₂S scavenging by the triazine.

Thermal Decomposition

Upon heating to high temperatures (e.g., >147 °C), hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine will decompose, releasing formaldehyde and other decomposition products.[5]

Analytical Methods

The quantification and identification of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine can be challenging due to its instability in certain analytical systems.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the triazine ring and the hydroxyethyl substituents.[11]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-N, C-O, and O-H bonds.[10]

Chromatographic and Mass Spectrometric Methods

-

High-Performance Liquid Chromatography (HPLC): Due to the compound's thermal instability, HPLC is a more suitable chromatographic technique than Gas Chromatography (GC) for its direct analysis. However, method development can be challenging.

-

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS has been successfully employed for the direct analysis of this triazine in complex matrices like metalworking fluids.[12] The method relies on the formation of a stable sodium adduct of the molecule, which can then be detected and quantified.[12]

Experimental Protocol: ESI-MS for Quantification (Principle)

This protocol outlines the general principles for the analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine using ESI-MS, as described in the literature.

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization source.

-

A flow injection or liquid chromatography system for sample introduction.

Methodology:

-

Sample Preparation: The sample (e.g., metalworking fluid) is diluted in a suitable solvent that promotes the formation of the sodium adduct. The choice of solvent and the concentration of sodium ions are critical parameters.[12]

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

-

Adduct Formation: In the presence of sodium ions, the triazine molecule forms a stable [M+Na]⁺ adduct.

-

Mass Analysis: The ions are transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The [M+Na]⁺ ion is selectively monitored for quantification.

-

Quantification: The intensity of the [M+Na]⁺ ion signal is proportional to the concentration of the triazine in the sample. Calibration is performed using standards of known concentrations.

The following diagram illustrates the experimental workflow for ESI-MS analysis.

Caption: Workflow for ESI-MS analysis of the triazine.

Applications

The primary applications of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine stem from its biocidal and H₂S scavenging properties.

-

Metalworking Fluids: It is widely used as a preservative to control microbial growth in water-based metalworking fluids.[2]

-

Oil and Gas Industry: It serves as an effective hydrogen sulfide scavenger in drilling muds, packer fluids, and for the treatment of sour gas and crude oil.[3]

-

Industrial Adhesives and Coatings: It is used as a biocide to prevent microbial degradation in various formulations.[3]

-

Paper Industry: It can be used as a biocide in the paper manufacturing process.[13]

Safety and Handling

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is a chemical that requires careful handling. It is harmful if swallowed and can cause serious eye irritation.[5] It may also cause an allergic skin reaction.[5] Due to its formaldehyde-releasing nature, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[5] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is a commercially important chemical with well-defined properties and applications. Its efficacy as a biocide and H₂S scavenger is attributed to its unique chemical structure and reactivity. A thorough understanding of its synthesis, chemical behavior, and analytical methods is crucial for its safe and effective use in various industrial and research settings. This guide provides a foundational understanding for professionals working with this versatile compound.

References

- 1. scribd.com [scribd.com]

- 2. Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine | 4719-04-4 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine | C9H21N3O3 | CID 104556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www1.mscdirect.com [www1.mscdirect.com]

- 6. ashland.com [ashland.com]

- 7. HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. krwater.com [krwater.com]

In-Depth Technical Guide on the Spectroscopic Data of Hexahydro-1,3,5-tris(hydroxyethyl)triazine (CAS 4719-04-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Hexahydro-1,3,5-tris(hydroxyethyl)triazine (CAS 4719-04-4), a widely used biocide. The information is presented to be a valuable resource for researchers and professionals in various scientific fields.

Chemical Information

| Property | Value |

| CAS Number | 4719-04-4 |

| IUPAC Name | 2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanol |

| Synonyms | s-Triazine-1,3,5-triethanol, Grotan, 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine |

| Molecular Formula | C₉H₂₁N₃O₃ |

| Molecular Weight | 219.28 g/mol |

| Physical Description | Viscous yellow liquid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on a supporting information document from a peer-reviewed publication. While the ¹³C NMR data is explicitly provided, the ¹H NMR spectrum was mentioned as a figure but was not available for direct analysis.

Table 1: ¹H NMR Spectroscopic Data of Hexahydro-1,3,5-tris(hydroxyethyl)triazine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

A supporting information document mentions a ¹H NMR spectrum (Fig. S3) for the synthesized compound, but the spectrum itself is not provided for detailed peak analysis.

Table 2: ¹³C NMR Spectroscopic Data of Hexahydro-1,3,5-tris(hydroxyethyl)triazine in DMSO-d₆ [1]

| Chemical Shift (ppm) | Assignment |

| 74.85 | Triazine ring methylene (N-C H₂-N) |

| 72.60 | Triazine ring methylene (N-C H₂-N) |

| 69.52 | Methylene adjacent to nitrogen (N-C H₂-CH₂) |

| 60.70 | Methylene adjacent to hydroxyl (-C H₂-OH) |

| 52.05 | Methylene adjacent to nitrogen (N-C H₂-CH₂) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) has been used for the analysis of Hexahydro-1,3,5-tris(hydroxyethyl)triazine. Due to its instability, direct quantification by many analytical methods is challenging. However, in ESI-MS, it forms a stable, charged adduct with sodium ions ([M+Na]⁺)[2].

Collision-induced fragmentation of this sodium adduct produces a distinct ion spectrum, which is useful for its specific detection in complex matrices[2]. The fragmentation of related thiadiazine and dithiazine derivatives, formed from the reaction of the triazine with hydrogen sulfide, has also been studied, with fragments such as 2-(methylidene amino)-ethanol and N-(2-hydroxyethyl)-N-(sulfanylmethyl)-ethaniminium being identified[3][4].

Infrared (IR) Spectroscopy

A dedicated, publicly available IR spectrum for Hexahydro-1,3,5-tris(hydroxyethyl)triazine (CAS 4719-04-4) could not be located in the searched resources.

Experimental Protocols

Synthesis of Hexahydro-1,3,5-tris(hydroxyethyl)triazine

A general procedure for the synthesis of Hexahydro-1,3,5-tris(hydroxyethyl)triazine involves the condensation reaction of 2-aminoethanol with formaldehyde[5].

Materials:

-

2-aminoethanol

-

Paraformaldehyde

-

Methanol

Procedure:

-

A solution of paraformaldehyde in methanol is prepared.

-

2-aminoethanol is added to the paraformaldehyde solution.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours)[5].

-

After the reaction is complete, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting residue, a light yellow viscous liquid, is the desired product, Hexahydro-1,3,5-tris(hydroxyethyl)triazine[5].

Another described method involves the drop-wise addition of a primary amine mixture (containing monoethanolamine) to paraformaldehyde while controlling the temperature below 50°C. The mixture is then stirred for one hour at 80°C[6].

Spectroscopic Analysis

NMR Spectroscopy:

-

Instrumentation: Bruker-Avance (400 MHz for ¹H and 101 MHz for ¹³C) or equivalent.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

Mass Spectrometry (Electrospray Ionization):

-

Instrumentation: An electrospray mass spectrometer.

-

Mode: Positive ion mode.

-

Sample Preparation: The analyte is often analyzed with the presence of sodium ions to promote the formation of the [M+Na]⁺ adduct[2].

Mechanism of Action and Visualization

Hexahydro-1,3,5-tris(hydroxyethyl)triazine functions as a biocide by acting as a formaldehyde-releasing agent[5][7]. In aqueous environments, the compound hydrolyzes to release formaldehyde and 2-aminoethanol. Formaldehyde is a potent electrophile that can react with and inactivate essential biological macromolecules in microorganisms, such as proteins and nucleic acids, leading to cell death.

The following diagram illustrates the biocidal mechanism of action.

Caption: Formaldehyde-releasing mechanism of the biocide.

References

An In-depth Technical Guide on the Mechanism of Action of Triazinetriethanol as a Biocide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazinetriethanol, chemically known as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, is a widely utilized broad-spectrum biocide. Its efficacy stems from its function as a formaldehyde-releasing agent. This technical guide delves into the core mechanism of action of this compound, detailing its hydrolysis to release the active biocidal agent, formaldehyde, and the subsequent molecular interactions with microbial cells that lead to their inactivation. The guide further presents available quantitative data on its biocidal efficacy, outlines standardized experimental protocols for its evaluation, and provides visual representations of the key mechanisms and workflows.

Core Mechanism of Action: Formaldehyde Release

The primary mechanism through which this compound exerts its biocidal activity is through the controlled release of formaldehyde.[1][2][3] this compound itself is not the primary antimicrobial agent; instead, it serves as a stable carrier molecule that, under specific conditions, hydrolyzes to yield formaldehyde.

Hydrolysis of this compound

The release of formaldehyde from this compound is a hydrolysis reaction, the rate of which is significantly influenced by environmental factors such as pH and temperature. The reaction proceeds as follows:

C₉H₂₁N₃O₃ + 3H₂O → 3CH₂O + 3NH₂CH₂CH₂OH

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine + Water → Formaldehyde + Triethanolamine

Studies have shown that the hydrolysis rate is strongly dependent on the pH of the aqueous solution. For instance, the rate of hydrolysis is significantly faster in acidic conditions compared to alkaline conditions. One study reported the following rate equations at different temperatures[4]:

-

At 22°C: d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺]

-

At 60°C: d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺]

This pH and temperature dependence allows for a sustained release of formaldehyde, contributing to the long-term preservative effect of this compound.

Molecular Mechanism of Formaldehyde's Biocidal Activity

Once released, formaldehyde acts as a potent, non-specific biocide that targets a wide range of microorganisms, including bacteria and fungi.[1] Its high reactivity allows it to interact with and damage essential cellular components, ultimately leading to cell death.

The primary targets of formaldehyde are proteins and nucleic acids (DNA and RNA). The mechanism involves the formation of covalent cross-links, which disrupts the normal function of these macromolecules.

Interaction with Proteins and Nucleic Acids

Formaldehyde reacts with primary amines and amides on proteins and the amino groups of purine bases in nucleic acids. This reaction leads to the formation of methylol adducts, which can then react with other nucleophilic groups to form stable methylene bridges. This cross-linking can occur between:

-

Proteins and Proteins: Leading to enzyme inactivation and disruption of cellular structures.

-

DNA and Proteins: Causing DNA damage and inhibiting replication and transcription.

-

DNA and DNA: Resulting in interstrand cross-links that prevent DNA replication.

This indiscriminate cross-linking of essential biomolecules effectively halts cellular processes, leading to the death of the microorganism.

Quantitative Data on Biocidal Efficacy

The biocidal efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that prevents visible growth of a microorganism.

| Biocide | Microorganism(s) | Minimum Inhibitory Concentration (MIC) | Reference |

| Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine | Gram-positive and Gram-negative bacteria, mold, yeast | 500 - 1000 ppm | [5] |

| Grotan® BK (contains 78.5% this compound) | General microbial contamination in metalworking fluids | Recommended dose: 1500 ppm | [6] |

Note: The recommended use level for Grotan® BK is for practical application in metalworking fluids and may not represent the absolute MIC under laboratory conditions.

Experimental Protocols for Efficacy Testing

The biocidal efficacy of this compound is evaluated using standardized suspension tests. These tests determine the ability of the biocide to reduce the number of viable microorganisms in a liquid suspension. The most common protocols are the European Standard EN 1276 and the ASTM E2315.

EN 1276: Quantitative Suspension Test for Evaluation of Bactericidal Activity

This European standard is used to determine the bactericidal activity of chemical disinfectants and antiseptics.

Objective: To evaluate the effectiveness of a disinfectant in reducing the number of viable bacteria in suspension under defined conditions.

Methodology:

-

Preparation of Test Suspension: A suspension of the test bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus hirae) is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.[7][8]

-

Inoculation: The test disinfectant at various concentrations is added to the bacterial suspension.

-

Contact Time: The mixture is maintained at a specified temperature for a defined contact time (e.g., 5 minutes).[8]

-

Neutralization: After the contact time, a neutralizer is added to stop the biocidal action.

-

Enumeration: The number of surviving bacteria is determined by plating a sample of the neutralized mixture onto a suitable agar medium.

-

Calculation: The reduction in viable counts is calculated. A 5-log reduction (99.999% kill rate) is typically required for a product to pass the test for general disinfection.[8][9]

ASTM E2315: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure

This ASTM standard provides a method for assessing the change in a population of microorganisms within a specified sampling time when exposed to a liquid antimicrobial test substance.

Objective: To determine the rate and extent of microbial reduction by a liquid antimicrobial agent over time.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation: A specified volume of the inoculum is added to a predetermined volume of the antimicrobial test substance.[10][11]

-

Sampling: At various time intervals (e.g., 30 seconds, 1 minute, 5 minutes), an aliquot of the mixture is removed.[11]

-

Neutralization: The biocidal activity in the aliquot is immediately neutralized.

-

Enumeration: The number of surviving microorganisms in each aliquot is determined by plating.

-

Data Analysis: The number of viable microorganisms is plotted against time to generate a "time-kill" curve, which illustrates the kinetics of the biocidal activity.

Conclusion

This compound serves as an effective biocide through its controlled release of formaldehyde. The biocidal action of formaldehyde is a result of its ability to form covalent cross-links with essential cellular macromolecules, primarily proteins and nucleic acids, leading to the disruption of vital cellular functions and ultimately, cell death. The efficacy of this compound can be quantitatively assessed using standardized methods such as EN 1276 and ASTM E2315. A thorough understanding of its mechanism of action is crucial for its appropriate application in various industrial and commercial settings to control microbial growth.

References

- 1. krwater.com [krwater.com]

- 2. scribd.com [scribd.com]

- 3. ashland.com [ashland.com]

- 4. researchgate.net [researchgate.net]

- 5. irochemical.com [irochemical.com]

- 6. whlubricants.com [whlubricants.com]

- 7. EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity [intertek.com]

- 8. EN 1276:2019 - Viroxy [viroxylabs.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. microchemlab.com [microchemlab.com]

- 11. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide on Triazinetriethanol as a Formaldehyde-Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazinetriethanol (THT), chemically known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine, is a heterocyclic compound widely utilized as a biocide and antimicrobial preservative in a variety of industrial applications. Its efficacy stems from its function as a formaldehyde-releasing agent. In aqueous environments, THT slowly hydrolyzes, releasing formaldehyde, a potent broad-spectrum antimicrobial agent. This controlled release mechanism makes THT an effective preservative against a wide range of microorganisms, including bacteria and fungi, in products such as metalworking fluids, paints, adhesives, and industrial water systems.[1][2] This technical guide provides a comprehensive overview of THT, focusing on its mechanism of action, quantitative data on formaldehyde release, antimicrobial efficacy, and detailed experimental protocols relevant to its study and application.

Chemical Properties and Structure

This compound is a viscous, water-soluble liquid. Its chemical structure consists of a hexahydro-1,3,5-triazine ring substituted with three hydroxyethyl groups at the nitrogen atoms.

-

IUPAC Name: 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol

-

CAS Number: 4719-04-4

-

Molecular Formula: C₉H₂₁N₃O₃

-

Molecular Weight: 219.28 g/mol

Mechanism of Action: Formaldehyde Release

The biocidal activity of this compound is not inherent to the parent molecule but is a direct result of its hydrolysis to release formaldehyde.[2] This hydrolysis is a reversible reaction that is significantly influenced by the pH and temperature of the aqueous environment. The released formaldehyde is a highly reactive electrophile that exerts its antimicrobial effect through non-specific interactions with essential biomolecules in microorganisms.

The primary mechanism of formaldehyde's antimicrobial action involves the alkylation of amino and sulfhydryl groups of proteins and the ring nitrogen atoms of purine bases. This leads to the cross-linking of proteins and DNA, ultimately inhibiting critical cellular processes and leading to cell death.

Below is a diagram illustrating the proposed antimicrobial signaling pathway of formaldehyde released from this compound.

Quantitative Data

Formaldehyde Release Kinetics

The rate of formaldehyde release from this compound is critically dependent on pH and temperature. The hydrolysis of THT can be described by the following rate equation, as determined by Bakke et al. (2001):

d[THT]/dt = k_obs * [THT]

where k_obs = k_0 + k_H+ * [H+]

The following table summarizes the rate constants for the hydrolysis of this compound at different temperatures.

| Temperature (°C) | k₀ (s⁻¹) | kH+ (M⁻¹s⁻¹) |

| 22 | 2.6 x 10⁻⁵ | 2.2 x 10⁶ |

| 60 | 4.8 x 10⁻⁴ | 3.5 x 10⁸ |

Data sourced from Bakke et al., 2001.

The table below illustrates the calculated half-life of this compound at various pH values and temperatures, demonstrating the impact of these parameters on the rate of formaldehyde release.

| pH | Half-life at 22°C (hours) | Half-life at 60°C (hours) |

| 5 | ~0.09 | ~0.0005 |

| 6 | ~0.88 | ~0.005 |

| 7 | ~7.4 | ~0.05 |

| 8 | ~44.4 | ~0.4 |

| 9 | ~74.1 | ~4.2 |

Calculations are based on the rate constants from Bakke et al., 2001.

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms commonly found in industrial systems. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a biocide.

| Microorganism | Type | General MIC Range (ppm) |

| Gram-positive bacteria | Bacteria | 500 - 1000 |

| Gram-negative bacteria | Bacteria | 500 - 1000 |

| Yeasts | Fungi | 500 - 1000 |

| Molds | Fungi | 500 - 1000 |

General MIC range as indicated by product data sheets for Grotan BK, a commercial formulation of this compound.

Experimental Protocols

Quantification of Formaldehyde Release from this compound

This protocol outlines a method for the quantification of formaldehyde released from THT using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Objective: To determine the concentration of formaldehyde released from a THT solution over time under controlled pH and temperature.

Principle: Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be separated and quantified by reverse-phase HPLC with UV detection.

Materials:

-

This compound (THT)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Buffer solutions (for pH control)

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Thermostated water bath or incubator

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of THT Solution: Prepare a stock solution of THT of known concentration in a buffered aqueous solution at the desired pH.

-

Incubation: Place the THT solution in a thermostated water bath or incubator at the desired temperature.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the THT solution.

-

Derivatization: Immediately add the aliquot to a vial containing an excess of DNPH solution and a catalytic amount of phosphoric acid. Vortex to mix.

-

Reaction: Allow the derivatization reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete reaction.

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 360 nm.

-

-

Quantification: Prepare a calibration curve using standard solutions of formaldehyde derivatized with DNPH. Determine the concentration of the formaldehyde-DNPH derivative in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram:

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific microorganism.

Objective: To determine the lowest concentration of THT that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of THT in a liquid growth medium. The MIC is determined as the lowest concentration of THT at which no visible growth occurs after incubation.

Materials:

-

This compound (THT)

-

Test microorganism (e.g., E. coli, S. aureus, C. albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Prepare THT Stock Solution: Prepare a sterile stock solution of THT of known concentration.

-

Prepare Inoculum: Grow the test microorganism in the appropriate medium to the logarithmic phase. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of the THT stock solution in the 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no THT) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine MIC: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of THT in which there is no visible growth.

Workflow Diagram:

Toxicological Profile

While an effective biocide, the use of this compound and other formaldehyde-releasing agents necessitates an understanding of their toxicological profiles. The primary concern is related to the release of formaldehyde, which is a known skin sensitizer and is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).

The acute toxicity of this compound is summarized in the table below.

| Exposure Route | Species | LD₅₀ / LC₅₀ |

| Oral | Rat | 763 mg/kg bw |

| Dermal | Rat | >2000 mg/kg bw |

| Inhalation | Rat | LC₅₀ (4h): 0.371 - 0.536 mg/L (aerosol) |

Data from various toxicological assessments.

Conclusion

This compound is a widely used and effective formaldehyde-releasing biocide. Its antimicrobial efficacy is directly linked to the controlled release of formaldehyde, which is dependent on environmental factors such as pH and temperature. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, quantitative data on formaldehyde release and antimicrobial activity, and comprehensive experimental protocols for its analysis. A thorough understanding of these aspects is crucial for the safe and effective application of this compound in various industrial and research settings. Professionals in drug development and related fields should consider both the efficacy and the toxicological profile of formaldehyde-releasing agents in their applications.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol. The information presented herein is intended to support research and development activities in related fields.

Introduction and Isomer Clarification

The term "Triazinetriethanol" can be ambiguous as it may refer to different isomers. The two primary isomers are:

-

1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: A saturated hexahydrotriazine ring with three N-(2-hydroxyethyl) substituents. This is the most common and widely referenced compound, often referred to as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine.

-

1,3,5-Triazine-2,4,6-triethanol: An aromatic s-triazine ring with three C-(2-hydroxyethyl) substituents.

This guide will focus on the significantly more documented and industrially relevant isomer, 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol (CAS No: 4719-04-4) .

Molecular Structure and Properties

1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol is a heterocyclic organic compound characterized by a six-membered hexahydro-1,3,5-triazine ring substituted on each nitrogen atom with a 2-hydroxyethyl group.[1]

Chemical Identity

| Property | Value |

| IUPAC Name | 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol |

| Synonyms | 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, Grotan BK |

| CAS Number | 4719-04-4[1] |

| Molecular Formula | C₉H₂₁N₃O₃[1] |

| Molecular Weight | 219.28 g/mol [1] |

Physicochemical Properties

| Property | Value |

| Appearance | Viscous yellow liquid[2] |

| Boiling Point | 360.1 °C (rough estimate)[3] |

| Flash Point | 220.1 °C[3] |

| Solubility | Soluble in water (>=1 g/100 mL at 24 °C)[3] |

| Density | 1.1269 g/cm³ (rough estimate)[3] |

Synthesis

The primary synthesis route for 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol involves the condensation reaction of formaldehyde with ethanolamine.[3]

General Synthesis Workflow

Caption: A general workflow for the synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol.

Detailed Experimental Protocol

The following protocol is based on a reported synthesis method:[3]

-

Charging the Reactor: To a suitable reaction vessel, add 200 kg of a 30% aqueous formaldehyde solution.

-

Addition of Ethanolamine: To the formaldehyde solution, add 133 kg of ethanolamine.

-

Reaction: Stir the mixture at a constant temperature of 35°C for 2 hours.

-

Termination: To prevent side reactions, introduce an appropriate terminating agent and continue stirring under insulation for an additional hour.

-

Work-up: Allow the mixture to stand, then filter to remove any solid byproducts.

-

Purification: Concentrate the filtrate under vacuum. During concentration, suitable additives may be introduced. After discharge, a deodorizing agent can be added.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol.

A ¹H NMR spectrum of the compound shows characteristic peaks corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | t | 6H | -N-CH₂-CH₂-OH |

| ~2.6 | t | 6H | -N-CH₂-CH₂-OH |

| ~4.1 | s | 6H | -N-CH₂-N- |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is interpreted from a representative spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~75 | -N-CH₂- (ring) |

| ~60 | -CH₂-OH |

| ~55 | -N-CH₂- |

Note: Specific, publicly available ¹³C NMR spectral data is limited.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, which can be prone to instability in other ionization methods.[4] It is often detected as a sodium adduct [M+Na]⁺.[4]

Collision-induced dissociation of the parent ion can lead to characteristic fragmentation patterns. The reaction of this compound with hydrogen sulfide has been studied, showing the formation of thiadiazine and dithiazine derivatives, which can be identified by their respective mass spectra.[5]

X-ray Crystallography

Logical Relationships in Characterization

Caption: Logical relationships between different characterization techniques for this compound.

This guide provides a foundational understanding of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol for researchers and professionals. Further investigation into its various applications and more detailed structural analysis will continue to enhance its scientific and industrial value.

References

- 1. researchgate.net [researchgate.net]

- 2. Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine | C9H21N3O3 | CID 104556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine [chembk.com]

- 4. A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of ESI-MS to determine reaction pathway for hydrogen sulphide scavenging with 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Properties of Triazinetriethanol: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and active pharmaceutical ingredients is paramount. This in-depth technical guide explores the solubility and stability of Triazinetriethanol (THT), a compound utilized in various industrial applications, including as a biocide and a hydrogen sulfide scavenger.

This compound, also known as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, is a water-soluble compound. Its utility in aqueous systems is well-established; however, a comprehensive understanding of its behavior in a range of solvents and under various environmental conditions is crucial for formulation development and ensuring product integrity.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and manufacturing processes. This compound exhibits solubility in water, with a reported value of at least 10 mg/mL at 24°C.[1] While detailed quantitative data in a wide array of organic solvents is not extensively published in peer-reviewed literature, its chemical structure suggests miscibility with polar protic solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) | Reference |

| Water | ≥ 10 mg/mL | Soluble | 24 | [1] |

| Ethyl Acetate | - | Slightly Soluble (with sonication) | Not Specified |

Stability of this compound: A Matter of pH and Temperature

The stability of this compound is significantly influenced by the pH and temperature of its environment. Understanding its degradation pathways is essential for predicting its shelf-life and ensuring its efficacy and safety in various formulations.

Hydrolysis

The primary degradation pathway for this compound is hydrolysis, which is catalyzed by acid. In aqueous solutions, the rate of hydrolysis is strongly dependent on the hydrogen ion concentration and temperature. The hydrolysis of this compound results in the formation of monoethanolamine (MEA) and formaldehyde.

The rate of hydrolysis can be described by the following equation:

d[THT]/dt = k_obs[THT] = (k_0 + k_H[H⁺])[THT]

where:

-

k_obs is the observed first-order rate constant

-

k_0 is the rate constant for the spontaneous (neutral) hydrolysis

-

k_H is the rate constant for the acid-catalyzed hydrolysis

At 22°C, the rate constants have been determined as:

-

k_0 = 2.6 x 10⁻⁵ s⁻¹

-

k_H = 2.2 x 10⁶ M⁻¹s⁻¹

At 60°C, the rate of hydrolysis increases significantly:

-

k_0 = 4.8 x 10⁻⁴ s⁻¹

-

k_H = 3.5 x 10⁸ M⁻¹s⁻¹

Notably, at a pH above 10, the hydrolysis of this compound is negligible, highlighting its increased stability in alkaline conditions.

Reaction with Hydrogen Sulfide

In environments containing hydrogen sulfide (H₂S), this compound undergoes a scavenging reaction. This reaction is also pH-dependent and leads to the formation of thiadiazine and dithiazine derivatives. Specifically, the reaction products have been identified as 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine and 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine. The reaction pathways are influenced by the pH of the solution, with different intermediates and final products being favored under varying acidic and alkaline conditions.

Experimental Protocols

The determination of solubility and stability is guided by established experimental protocols. The following provides an overview of the methodologies typically employed.

Solubility Determination: The Shake-Flask Method

A common and reliable method for determining equilibrium solubility is the shake-flask method.

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify the degradation products and pathways of a substance under stressed conditions.

-

Stress Conditions: Solutions of this compound are prepared and subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

-

Sampling and Analysis: Samples are withdrawn at predetermined time intervals and analyzed using a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.

-

Evaluation: The degradation products are identified and quantified. This data is used to determine the degradation kinetics and elucidate the degradation pathways.

Chemical Degradation Pathways

The following diagram illustrates the key chemical degradation pathways of this compound.

References

Navigating the Invisible Hazard: A Technical Guide to the Safe Handling of Triazinetriethanol in the Laboratory

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals are routinely exposed to a myriad of chemical compounds, each with its own unique safety profile. This in-depth technical guide focuses on Triazinetriethanol (THT), a commonly used biocide and preservative, providing essential health and safety considerations for its handling in a laboratory setting. Understanding and implementing these safety protocols is paramount to ensuring a safe and compliant research environment.

This compound, also known as 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, is recognized for its antimicrobial properties. However, it is also classified as a hazardous substance with the potential to cause significant health effects if not handled appropriately. This guide summarizes the key toxicological data, outlines detailed experimental protocols for safety assessment, and provides visual representations of the molecular pathways associated with its toxicity.

Section 1: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H331: Toxic if inhaled [1]

-

H372: Causes damage to organs through prolonged or repeated exposure through inhalation [1]

The primary hazards associated with this compound are acute oral and inhalation toxicity, skin sensitization, and potential for organ damage with repeated inhalation exposure.[1] It is crucial for laboratory personnel to be fully aware of these risks before handling the substance.

Section 2: Quantitative Toxicological Data

A summary of the key toxicological data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Acute Toxicity Data

| Exposure Route | Test Species | LD50/LC50 Value | GHS Category | Reference |

| Oral | Rat | 763 mg/kg bw | Category 4 | [3] |

| Dermal | Rat | >4000 mg/kg bw | Not Classified | [3] |

| Inhalation | Rat | 0.371 mg/L (4 hours) | Category 3 | [3] |

Table 2: Skin and Eye Irritation Data

| Endpoint | Test Species | Observation | Result | Reference |

| Skin Irritation | Rabbit | No local effects observed after 4 hours of exposure. | Not an irritant | [3] |

| Eye Irritation | Rabbit | Slight iritis observed, reversible within 8 days. | Irritant | [3] |

Table 3: Skin Sensitization Data

| Test Type | Test Species | Result | GHS Category | Reference |

| Guinea Pig Maximisation Test | Guinea Pig | Positive | Category 1 | [3] |

Table 4: Repeated Dose Toxicity Data

| Exposure Route | Test Species | NOAEL Value | Critical Health Effect | Reference |

| Oral (Developmental) | Rat | 750 mg/kg bw/day | - | [3] |

| Dermal (Subchronic) | Rat | 250 mg/kg bw/day | No treatment-related clinical signs | [3] |

| Inhalation (Subacute) | Rat | No NOAEC established for local irritation; 30 mg/m³ for systemic effects | Local irritation of the respiratory tract | [3] |

Section 3: Experimental Protocols for Safety Assessment

Detailed methodologies for key toxicological studies are crucial for understanding the basis of the hazard classifications. The following sections outline the protocols for the principal tests cited.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound was assessed to determine its potential for harm if ingested.

Experimental workflow for acute oral toxicity testing.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test evaluates the potential for adverse effects from a single dermal exposure to this compound.

Experimental workflow for acute dermal toxicity testing.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This study assesses the toxicity of this compound upon inhalation over a short period.

Experimental workflow for acute inhalation toxicity testing.

Section 4: Mechanisms of Toxicity and Signaling Pathways

This compound is known to be a formaldehyde-releasing agent. The toxicological effects, particularly skin sensitization and respiratory irritation, are primarily attributed to the released formaldehyde.

Skin Sensitization Signaling Pathway

Formaldehyde-induced skin sensitization involves a complex interplay of cellular and molecular events. A key pathway implicated is the activation of the NLRP3 inflammasome in macrophages.

Formaldehyde-induced NLRP3 inflammasome activation in skin sensitization.

Respiratory Irritation Signaling Pathway

Inhalation of formaldehyde can lead to airway hyperresponsiveness. One of the proposed mechanisms involves the activation of the Rho-associated kinase (ROCK) pathway in airway smooth muscle cells.

Formaldehyde-induced ROCK activation in respiratory irritation.

Section 5: Health and Safety Recommendations

Based on the toxicological profile of this compound, the following health and safety precautions are mandatory when handling this substance in the laboratory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. A lab coat or chemical-resistant apron is also required.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation exposure exists, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only with adequate ventilation. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, where this is possible.

Conclusion

This compound is a valuable laboratory chemical with important antimicrobial properties. However, its potential health hazards necessitate strict adherence to safety protocols. By understanding its toxicological profile, implementing appropriate handling procedures, and being prepared for emergencies, researchers can minimize the risks associated with its use. This guide serves as a critical resource for promoting a culture of safety and responsibility in the laboratory.

Disclaimer: This document is intended for informational purposes only and does not replace a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS for the this compound product being used and consult with your institution's environmental health and safety department for guidance.

References

- 1. Formaldehyde Induces Rho-Associated Kinase Activity to Evoke Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory response modulation of airway epithelial cells exposed to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formaldehyde aggravates allergic contact dermatitis by facilitating NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Triazinetriethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazinetriethanol, chemically known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine (CAS 4719-04-4), is a broad-spectrum antimicrobial biocide. It is widely utilized in various industrial applications, including metalworking fluids, gas and oil drilling muds and packer fluids, and industrial adhesives, to prevent microbial growth and associated spoilage.[1][2] Its efficacy is primarily attributed to the release of formaldehyde through hydrolysis.[3][4] Understanding the environmental fate and degradation of this compound is crucial for assessing its environmental risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and degradation of this compound in the environment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental in predicting its behavior and partitioning in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N₃O₃ | [5] |

| Molecular Weight | 219.28 g/mol | [5] |

| Water Solubility | Soluble (>=10 mg/ml at 24°C) | [3] |

| Vapor Pressure | 0 hPa @ 25°C | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -1.6 | [3] |

Environmental Fate and Mobility

The environmental fate of this compound is governed by its high water solubility and moderate sorption characteristics. Its low octanol-water partition coefficient (Log Kₒw = -1.6) indicates a low potential for bioaccumulation.[2][3]

Soil

Sorption of this compound to soil and sediment is expected to be moderate.[7] This moderate sorption, combined with its expected biodegradation, suggests that the migration of this compound to groundwater is likely to be negligible.[7]

Water

Due to its high water solubility, if released into the aquatic environment, this compound is anticipated to be primarily present in the water column.[6] The primary mechanisms for its removal from aquatic systems are hydrolysis and biodegradation.[6]

Air

With a negligible vapor pressure, this compound has a low potential to volatilize into the atmosphere.[6] Therefore, atmospheric transport is not considered a significant environmental fate pathway.

Degradation Pathways

The degradation of this compound in the environment occurs through both abiotic and biotic processes.

Abiotic Degradation: Hydrolysis

Hydrolysis is a key degradation pathway for this compound. The hexahydro-1,3,5-triazine ring is unstable in aqueous environments and breaks down to release formaldehyde and ethanolamine.[5] The antimicrobial activity of this compound is, in fact, attributed to this release of formaldehyde.[3][4]

The rate of hydrolysis is strongly dependent on pH and temperature. A study by Bakke et al. (2001) established the following rate equations for the hydrolysis of this compound:[8]

-

At 22 °C: d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺]

-

At 60 °C: d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺]

This indicates that hydrolysis is significantly accelerated under acidic conditions.[8] The hydrolysis half-life is estimated to be in the range of days to weeks.[7]